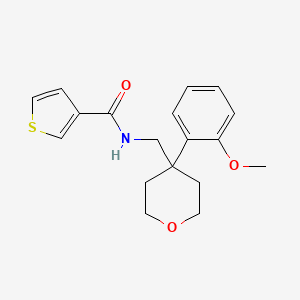

![molecular formula C9H12O3S B2441858 9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 1202072-44-3](/img/structure/B2441858.png)

9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid

Übersicht

Beschreibung

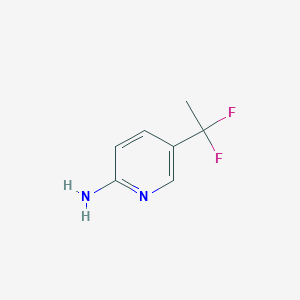

9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid is a chemical compound with the CAS Number: 1202072-44-3 . It has a molecular weight of 200.26 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid is 1S/C9H12O3S/c10-8-6-1-5 (9 (11)12)2-7 (8)4-13-3-6/h5-7H,1-4H2, (H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The exact boiling point and other physical and chemical properties are not specified in the available sources .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- Synthesis Techniques : The compound 9-Borabicyclo[3.3.1]nonane (9-BBNH), related to 9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid, demonstrates the formation of dimers in the solid state, as shown by X-ray crystal structures. This indicates potential applications in the synthesis of complex organic structures (Lang, Nöth, & Schmidt, 1995).

- Conformational Analysis : The 9-oxobicyclo[3.3.1]nonane derivatives, closely related to the compound , have been analyzed for their conformational properties using NMR spectroscopy and Molecular Mechanics Calculations. This suggests applications in understanding and designing molecular structures with specific conformational properties (Camps, Castañé, Jaime, Pérez, & Vázquez, 1995).

Chemical Reactions and Transformations

- Reaction Selectivity Studies : The compound has been studied for its regioselective base-induced elimination, offering insights into selective chemical reactions, which is crucial for developing efficient synthetic routes (Lautens, Fillion, & Sampat, 1998).

- Applications in Nanoparticle Synthesis : 9-Borabicyclo[3.3.1]nonane, related to the compound, is used as a reducing agent in the synthesis of gold nanoparticles. This suggests potential uses in nanoparticle synthesis and materials science (Sardar & Shumaker-Parry, 2009).

Applications in Organic Synthesis

- Synthesis of Aldehydes : There are methods described for the direct reduction of carboxylic acids to aldehydes using B-acyloxy-9-borabicyclo[3.3.1]nonane, suggesting applications in the synthesis of complex organic molecules (Cha, Lee, Yoon, Lee, & Kim, 1989).

- Enantioselective Synthesis : The compound has been used in enantioselective synthesis, indicating its importance in creating chiral molecules, which is significant in pharmaceutical research (Breuning, Steiner, Mehler, Paasche, & Hein, 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c10-8-6-1-5(9(11)12)2-7(8)4-13-3-6/h5-7H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIABQGBXOGNDRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2CSCC1C2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

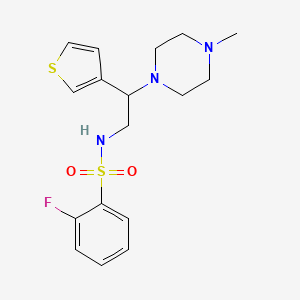

![2-Chloro-N-[(5-ethylfuran-2-yl)methyl]-N-(1-prop-2-enylpiperidin-4-yl)acetamide](/img/structure/B2441779.png)

![N-[4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2441788.png)

![1-Acetyl-3,5-dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazole](/img/structure/B2441792.png)

![1,6,7-trimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2441793.png)

![4-methyl-N-(2-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2441795.png)

![N-(1-cyano-1-methylethyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2441796.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2441798.png)